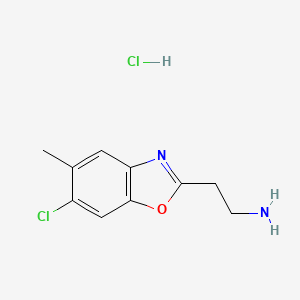

2-(6-Chlor-5-methyl-1,3-benzoxazol-2-yl)-ethanaminhydrochlorid

Übersicht

Beschreibung

2-(6-Chloro-5-methyl-1,3-benzoxazol-2-YL)-ethanamine hydrochloride is a useful research compound. Its molecular formula is C10H12Cl2N2O and its molecular weight is 247.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(6-Chloro-5-methyl-1,3-benzoxazol-2-YL)-ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Chloro-5-methyl-1,3-benzoxazol-2-YL)-ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsforschung und -behandlung

Benzoxazolderivate wurden hinsichtlich ihres Potenzials in der Krebstherapie untersucht. Sie wirken, indem sie verschiedene Enzyme oder Proteine angreifen, die an der Entstehung und Proliferation von Krebs beteiligt sind, wie DNA-Topoisomerasen, Proteinkinasen, Histondeacetylasen, Cyclooxygenasen und Cholinesterasen .

Gentherapie

Innovative Techniken wie die Gentherapie könnten von der Verwendung von Benzoxazolderivaten profitieren, da sie mit genetischem Material interagieren können .

Antibakterielle Aktivität

Einige Benzoxazolderivate haben eine potente antibakterielle Aktivität gegen verschiedene Bakterienstämme wie Escherichia coli, Micrococcus luteus, Bacillus cereus gezeigt .

Agrochemische Forschung

Benzoxazolverbindungen wurden bei der Entdeckung neuer Agrochemikalien mit antibakteriellen, fungiziden, antiviralen sowie herbiziden und insektiziden Aktivitäten eingesetzt .

Antitumoraktivität

Spezielle Benzoxazolderivate haben eine Wirksamkeit gegen menschliche Brusttumorzellen (MCF-7) und menschliche Hepatozellularkanzerzellen (HepG2) gezeigt, was auf ihre potenzielle Verwendung in der Krebsbehandlung hindeutet .

Gezielte Therapie

Die strukturelle Vielfalt von Benzoxazol ermöglicht gezielte Therapieanwendungen in der pharmazeutischen Chemie aufgrund seiner Fähigkeit, selektiv an krankheitsbezogene Biomoleküle zu binden .

Biologische Aktivität

2-(6-Chloro-5-methyl-1,3-benzoxazol-2-YL)-ethanamine hydrochloride is a chemical compound with significant potential in pharmacology and medicinal chemistry. This compound is a derivative of benzoxazole, characterized by its unique substitution pattern on the benzoxazole ring, which influences its biological activity. The molecular formula for this compound is C10H12ClN2O, and it has garnered attention for its interactions with various biological targets, particularly orexin receptors.

| Property | Value |

|---|---|

| IUPAC Name | 2-(6-chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine hydrochloride |

| Molecular Formula | C10H12ClN2O |

| CAS Number | 1158324-46-9 |

| Molar Mass | 247.12 g/mol |

| Storage Condition | Room temperature |

| Hazard Classification | Irritant |

The primary mechanism of action for 2-(6-Chloro-5-methyl-1,3-benzoxazol-2-YL)-ethanamine hydrochloride involves the competitive blockade of orexin A and orexin B at their respective receptors (orexin receptor type 1 and type 2). This blockade modulates sleep-wake cycles and has implications in the treatment of sleep disorders.

Biochemical Pathways

The orexin system is integral to regulating various physiological processes such as:

- Feeding behavior

- Energy homeostasis

- Wakefulness

Research indicates that compounds targeting this system can influence these pathways, potentially leading to therapeutic applications in sleep-related disorders.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of benzoxazole derivatives, including 2-(6-Chloro-5-methyl-1,3-benzoxazol-2-YL)-ethanamine hydrochloride. The compound exhibits selective activity against certain bacterial strains:

- Gram-positive bacteria : Effective against Bacillus subtilis

- Gram-negative bacteria : Limited activity observed against Escherichia coli

Cytotoxicity

Benzoxazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. Notably, compounds similar to 2-(6-Chloro-5-methyl-1,3-benzoxazol-2-YL)-ethanamine hydrochloride have shown:

- Selective toxicity towards cancer cells while sparing normal cells.

- Potential as anticancer agents based on structure–activity relationships established through extensive screening.

Table 1: Cytotoxicity of Benzoxazole Derivatives on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Bernard et al., 2014 |

| A549 (Lung) | 20.8 | Kakkar et al., 2018 |

| HepG2 (Liver) | 18.0 | Giordano et al., 2019 |

| PC3 (Prostate) | 22.5 | Reddy et al., 2016 |

Research Findings and Case Studies

Several studies have highlighted the biological activities associated with benzoxazole derivatives:

- Anticancer Activity : A study by Kakkar et al. demonstrated that certain benzoxazole derivatives exhibited significant cytotoxic effects on multiple cancer cell lines, suggesting a promising avenue for drug development.

- Antimicrobial Screening : Research conducted by Zhang et al. indicated that among various derivatives tested, some showed notable antibacterial activity against Bacillus subtilis and antifungal properties against Candida albicans.

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the benzoxazole ring significantly impact biological activity, guiding further synthetic efforts to enhance efficacy.

Eigenschaften

IUPAC Name |

2-(6-chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O.ClH/c1-6-4-8-9(5-7(6)11)14-10(13-8)2-3-12;/h4-5H,2-3,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDGVYRAQJKFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)OC(=N2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.